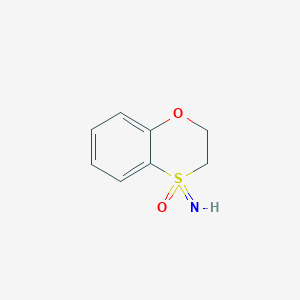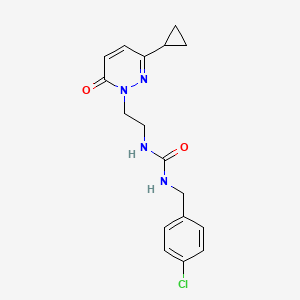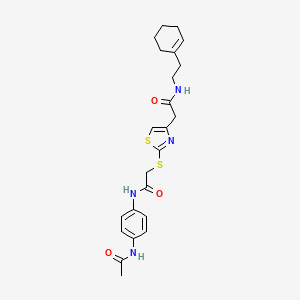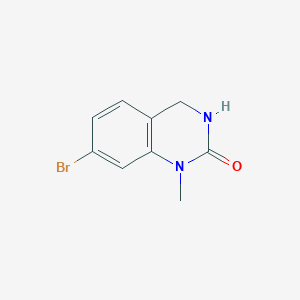
CN1C(=O)NCc2ccc(Br)cc12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CN1C(=O)NCc2ccc(Br)cc12 is an organic compound that is commonly referred to as 1-bromo-2-chloro-1-cyanoethylene. It is a colorless, volatile liquid that is soluble in many organic solvents. It is a functionalized alkyne, and it has a variety of uses in organic synthesis. This compound is a key intermediate in the synthesis of many organic compounds, including pharmaceuticals, and it has been studied extensively for its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Carbon Nanotubes in Electronics and Environmental Applications
Carbon Nanotubes Toxicity and Environmental Risks : Nanotechnology, particularly carbon nanotubes (CNTs), has been a significant focus of scientific research due to its unique properties and potential applications across various industries. However, concerns about their environmental and occupational health risks have been raised. Studies have shown that CNTs can produce adverse effects such as inflammation, fibrosis, and toxicological changes in the lungs. Environmental exposure to CNTs, especially those generated from combustion processes, may contribute to cardiopulmonary diseases (Lam et al., 2006).
Carbon Nanotube-Based Coulter Nanoparticle Counter : The development of carbon nanotube-based Coulter counters (CNCCs) represents a significant advancement in nanotechnology. CNCCs allow for the precise measurement of individual nanoparticles' characteristics, such as diameter and surface charge, without the need for sample labeling or calibration. This technology has potential applications in nanoparticle characterization and environmental monitoring (Ito et al., 2004).
Carbon Nanotubes in Medical and Biomedical Fields
Carbon Nanotubes for Drug Delivery and Tissue Engineering : The unique physicochemical properties of carbon nanotubes hold promise for various biomedical applications, including drug delivery, gene therapy, and tissue engineering. Advances in functionalization, purification, and characterization of CNTs have facilitated their use in these fields, although their toxicity remains a significant concern (Eatemadi et al., 2014).
Lung Cancer Stem-like Cell Induction by Carbon Nanotubes : Research has indicated that exposure to carbon nanotubes can induce the emergence of lung cancer stem cells (CSCs), suggesting a potential carcinogenic risk. This finding underscores the importance of understanding the biological effects of nanomaterials and developing strategies to mitigate their adverse impacts on health (Luanpitpong et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of the compound “7-bromo-1-methyl-3,4-dihydroquinazolin-2-one” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "7-bromo-1-methyl-3,4-dihydroquinazolin-2-one" . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s interaction with its targets and its overall effectiveness.
Eigenschaften
IUPAC Name |
7-bromo-1-methyl-3,4-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-4-7(10)3-2-6(8)5-11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVKZPSGTRLHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNC1=O)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2835339.png)
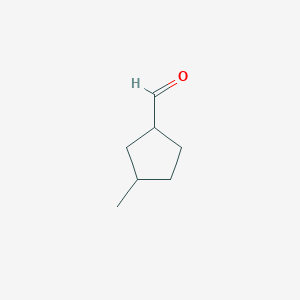
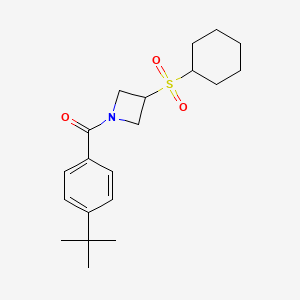
![Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2835343.png)
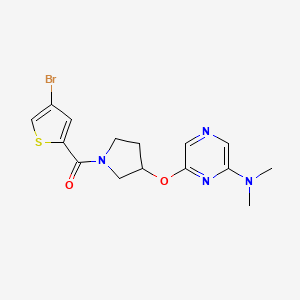
![5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B2835347.png)

![Methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2835350.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2835354.png)


